An In-depth Technical Guide to 4'-Fluoro-2'-methylacetophenone (CAS Number: 446-29-7)
An In-depth Technical Guide to 4'-Fluoro-2'-methylacetophenone (CAS Number: 446-29-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical entities, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, offer multiple sites for chemical modification, making it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, data summaries, and visualizations of relevant signaling pathways are presented to support researchers in their scientific endeavors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 446-29-7 | [3] |
| Molecular Formula | C₉H₉FO | [3] |
| Molecular Weight | 152.17 g/mol | [3] |
| Physical Form | Liquid | |
| Boiling Point | ~215 °C (estimated) | [1] |
| Density | ~1.12 g/cm³ (estimated) | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry place at room temperature |
Spectroscopic Data (Reference Spectra)
Dedicated spectroscopic data for 4'-Fluoro-2'-methylacetophenone is not widely published. However, the following data for the structurally similar 4'-Fluoroacetophenone (CAS 403-42-9) can be used as a reference for spectral interpretation and analytical method development.
2.1. 1H NMR Spectrum (Reference)
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1H NMR (CDCl₃): δ 7.98 (m, 2H, Ar-H), 7.12 (m, 2H, Ar-H), 2.58 (s, 3H, -COCH₃). The spectrum of 4'-Fluoro-2'-methylacetophenone would be expected to show additional splitting in the aromatic region and a singlet for the methyl group on the aromatic ring.
2.2. 13C NMR Spectrum (Reference)
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13C NMR (CDCl₃): δ 196.5 (C=O), 165.8 (d, J=254.5 Hz, C-F), 133.5 (d, J=3.0 Hz, C-H), 131.0 (d, J=9.2 Hz, C-H), 115.7 (d, J=21.9 Hz, C-H), 26.6 (-CH₃). The 13C NMR of 4'-Fluoro-2'-methylacetophenone would show an additional peak for the aromatic methyl carbon and shifts in the aromatic carbon signals due to the different substitution pattern.
2.3. Mass Spectrum (Reference)
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MS (EI): m/z 138 (M+), 123, 95. The mass spectrum of 4'-Fluoro-2'-methylacetophenone would show a molecular ion peak at m/z 152.
Synthesis of 4'-Fluoro-2'-methylacetophenone
The most common method for the synthesis of 4'-Fluoro-2'-methylacetophenone is through the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
3.1. Reaction Scheme
Caption: Friedel-Crafts acylation of 3-fluorotoluene.
3.2. Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
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3-Fluorotoluene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Reflux condenser with a drying tube
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Magnetic stirrer with a stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the suspension to 0 °C using an ice bath.
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Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
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Addition of Substrate: Add 3-fluorotoluene (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4'-Fluoro-2'-methylacetophenone.
Applications in Drug Development
4'-Fluoro-2'-methylacetophenone is a valuable intermediate in the synthesis of biologically active molecules, most notably chalcone derivatives. Chalcones, which consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5]
4.1. Synthesis of Chalcone Derivatives
Chalcones can be synthesized from 4'-Fluoro-2'-methylacetophenone via a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde in the presence of a base.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
4.2. Biological Activity of Chalcone Derivatives
Chalcone derivatives synthesized from fluorinated acetophenones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
4.2.1. Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[12][13]
Caption: Chalcone inhibition of the NF-κB signaling pathway.
4.2.2. Modulation of the MAPK Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Chalcones can modulate these pathways, contributing to their anti-cancer and anti-inflammatory effects.[6][7][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
